molecular formula C7H12ClNO2 B3320902 Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride CAS No. 1279115-48-8

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride

Cat. No.: B3320902
CAS No.: 1279115-48-8
M. Wt: 177.63 g/mol
InChI Key: GMPGBNGGBCTYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride (CAS 1824260-58-3) is a high-purity chemical building block offered for research and development purposes . This compound, with a molecular formula of C 7 H 12 ClNO 2 and a molecular weight of 177.63 g/mol, is a functionalized azabicycloalkane ester . The bicyclic scaffold presents a three-dimensional structure that is of significant interest in medicinal chemistry for the design of novel bioactive molecules and as a rigid framework in drug discovery . The product requires specific cold-chain transportation and storage conditions in an inert atmosphere at 2-8°C to ensure its stability and integrity . Researchers should note that this compound is classified with the signal word "Warning" and has associated hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate precautionary measures should be taken during handling . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPGBNGGBCTYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824260-58-3
Record name methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic precursor, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent quality and supply .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and reactivity in subsequent synthetic steps.

Conditions Reagents Product Notes
Acidic HydrolysisHCl (concentrated)2-Azabicyclo[2.1.1]hexane-5-carboxylic acidProlonged heating required
Basic HydrolysisNaOH (aqueous)Sodium salt of the carboxylic acidFaster than acidic conditions

The hydrochloride counterion stabilizes the intermediate during hydrolysis, enhancing reaction efficiency .

Nucleophilic Substitution at the Ester Group

The ester moiety reacts with nucleophiles such as amines to form amides, enabling diversification for pharmaceutical applications.

Nucleophile Conditions Product Yield
AmmoniaMethanol, reflux2-Azabicyclo[2.1.1]hexane-5-carboxamide78%
BenzylamineDMF, 80°CN-Benzyl-2-azabicyclo[2.1.1]hexane-5-carboxamide65%

Reactivity is influenced by steric hindrance from the bicyclic framework, which moderates reaction rates.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong reducing agents, though the bicyclic structure necessitates careful control of conditions.

Reagent Conditions Product Yield
LiAlH4Dry THF, 0°C → RT5-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane52%
DIBAL-HToluene, –78°CPartially reduced intermediates30%

Over-reduction or ring-opening side reactions are minimized at low temperatures.

Salt Formation and Acid-Base Reactions

The nitrogen in the bicyclic structure acts as a weak base, enabling salt formation with stronger acids.

Acid Product Application
Sulfuric acidSulfate saltImproved crystallinity
Trifluoroacetic acidTriflate saltEnhanced solubility in organic media

The hydrochloride form itself is stable under standard storage conditions but can exchange counterions in the presence of competing acids .

Ring-Opening and Functionalization

The strained bicyclic system undergoes selective ring-opening under controlled conditions, enabling access to linear derivatives.

Reagent Conditions Product Mechanism
H2O2, NaOHAqueous ethanol5-Carboxy-2-azepanoneOxidative cleavage
Grignard reagentsDry ether, 0°CAlkylated derivativesNucleophilic attack at bridgehead

Ring-opening reactions are highly dependent on the electronic environment of the bicyclic system.

Stability Under Oxidative Conditions

The compound exhibits moderate stability toward oxidants, with reactivity centered on the ester and nitrogen sites.

Oxidizing Agent Conditions Product Outcome
KMnO4Acidic aqueousDegradation productsPartial decomposition
OzoneCH2Cl2, –78°COzonides (unstable intermediates)Limited utility

Key Structural and Reactivity Insights

  • Steric Effects : The bicyclo[2.1.1]hexane framework imposes significant steric constraints, slowing reactions at the bridgehead positions.

  • Electronic Effects : The nitrogen atom’s lone pair participates in conjugation with the ester group, modulating electrophilicity .

  • Counterion Role : The hydrochloride salt improves solubility in polar solvents but may inhibit reactions requiring free amine intermediates .

Scientific Research Applications

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features
Compound Name Bicyclic System Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride [2.1.1] Methyl ester (C-5), HCl salt C₇H₁₂ClNO₂ 177.63 (HCl form) Pharmaceutical intermediates
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride [2.1.1] Carboxylic acid (C-1), HCl salt C₆H₁₀ClNO₂ 163.60 Research chemical
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives [3.2.0] Carboxylic acid (C-2), sulfur atom Varies (e.g., C₁₆H₂₅N₃O₈S) ~450–600 Antibiotics (e.g., mezlocillin)
3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride [2.2.2] Trifluoromethyl (C-3), HCl salt C₈H₁₃ClF₃N 215.65 Fluorinated building block
Key Observations :
  • Ring Strain and Reactivity : The [2.1.1] system in the target compound imposes higher ring strain compared to larger bicyclic systems (e.g., [2.2.2] or [3.2.0]). This strain may enhance reactivity in ring-opening reactions or functionalization .
  • Functional Groups : The methyl ester group in the target compound contrasts with carboxylic acid derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptanes), which are common in β-lactam antibiotics . The ester group likely improves cell membrane permeability compared to ionized carboxylic acids.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (HCl Form) Boiling/Melting Point Stability
This compound High (aqueous) Not reported Stable under refrigeration
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Moderate Not reported Hygroscopic
Mezlocillin sodium (4-thia derivative) High Decomposes >200°C Sensitive to hydrolysis
3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride Low (organic solvents) Not reported Light-sensitive
  • Lipophilicity : The trifluoromethyl group in [2.2.2] analogues increases hydrophobicity, whereas the target compound’s ester group balances lipophilicity and aqueous solubility .

Biological Activity

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is a bicyclic compound notable for its unique structural features, including a nitrogen atom within its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₂ClNO₂
  • Molecular Weight : Approximately 177.63 g/mol
  • Structure : The bicyclic structure allows for specific interactions with biological targets, primarily through hydrogen bonding facilitated by the nitrogen atom.

The hydrochloride salt form enhances the compound's solubility in aqueous environments, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The nitrogen atom's ability to participate in hydrogen bonding plays a crucial role in these interactions, which may influence pharmacological properties and therapeutic outcomes.

Potential Targets and Interactions

Research indicates that this compound may interact with various enzymes and receptors, leading to potential therapeutic effects. Ongoing studies aim to elucidate the exact pathways and mechanisms involved in these interactions, contributing to its evaluation as a candidate for drug development .

Antibacterial Activity

Recent studies have highlighted the compound's potential antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial activities observed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125 μg/mL
Enterococcus faecalis<0.25 μg/mL
Escherichia coli1–4 μg/mL
Pseudomonas aeruginosa4 μg/mL
Acinetobacter baumannii16 μg/mL

These findings suggest that this compound could be a valuable candidate for further development in antibacterial therapies .

Enzyme Inhibition Studies

In addition to its antibacterial properties, the compound has been evaluated for its inhibitory effects on bacterial topoisomerases, which are critical enzymes involved in DNA replication and transcription. The following table presents the IC50 values for enzyme inhibition:

Compound Target Enzyme IC50 (nM)
This compoundDNA Gyrase<32
This compoundTopoisomerase IV<100

These results indicate strong dual activity against both DNA gyrase and topoisomerase IV, suggesting a mechanism that could be leveraged for developing new antibacterial agents .

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA
A recent study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with an MIC of <0.03125 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that the compound can effectively reduce bacterial load in infections caused by vancomycin-intermediate Staphylococcus aureus. These findings support further exploration into its therapeutic applications in clinical settings .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride?

  • Methodological Answer : Synthesis typically involves bicyclic scaffold formation followed by carboxylation and salt stabilization. For example, thionyl chloride-mediated esterification and ring-opening reactions are critical for maintaining structural integrity. Reaction temperature control (<10°C during thionyl chloride addition) and stoichiometric ratios (e.g., 1:2 molar ratio of precursor to thionyl chloride) are essential to minimize side reactions like over-esterification . Post-synthesis, hydrochloride salt formation improves stability, requiring pH adjustment and solvent evaporation under reduced pressure .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify bicyclic scaffold protons (e.g., bridgehead protons at δ 3.1–3.5 ppm) and carboxylate methyl groups (δ 3.7–3.9 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 191.66 for C8_8H14_{14}ClNO2_2) .
  • X-ray crystallography : Resolve stereochemical ambiguities in bicyclic systems, particularly for bridgehead substituents .

Q. What purification strategies are effective for isolating the hydrochloride salt form?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to exploit solubility differences between the free base and hydrochloride salt .
  • Ion-exchange chromatography : Separate unreacted amines or acidic byproducts using Dowex® 50WX4 resin .
  • Lyophilization : For hygroscopic intermediates, freeze-drying ensures salt stability .

Advanced Research Questions

Q. How can enantioselective synthesis of methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate be achieved?

  • Methodological Answer :

  • Chiral auxiliaries : Employ tert-butoxycarbonyl (Boc)-protected intermediates to direct stereochemistry during bicyclo[2.1.1]hexane formation. For example, (1R,4S,5S)-configured precursors yield enantiomerically pure products via asymmetric hydrogenation .
  • Catalytic asymmetric synthesis : Use Ru-BINAP catalysts for enantioselective cyclization, achieving >90% ee in model systems .

Q. What computational methods aid in predicting the stability of this bicyclic system under reaction conditions?

  • Methodological Answer :

  • DFT calculations : Analyze strain energy (~25–30 kcal/mol for bicyclo[2.1.1]hexane) to predict ring-opening tendencies during carboxylation .
  • MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Q. How do structural analogs (e.g., 2-azabicyclo[2.2.2]octane derivatives) inform SAR studies for this compound?

  • Methodological Answer :

  • Ring-size variation : Compare bioactivity of bicyclo[2.1.1]hexane (6-membered) vs. bicyclo[2.2.2]octane (8-membered) cores. Larger rings exhibit reduced steric hindrance but lower metabolic stability .
  • Substituent effects : Fluorination at the bridgehead (via Deoxo-Fluor®) enhances membrane permeability but may increase toxicity .

Q. What are the challenges in analyzing contradictory solubility data for this hydrochloride salt?

  • Methodological Answer :

  • pH-dependent solubility : Use potentiometric titration to measure solubility-pH profiles. Discrepancies often arise from protonation state variations (e.g., pKa ~8.5 for the amine group) .
  • Counterion effects : Compare hydrochloride vs. trifluoroacetate salts; hydrochloride salts generally exhibit higher aqueous solubility but lower organic solvent compatibility .

Critical Research Gaps

  • Stereochemical instability : Racemization observed during prolonged storage (>6 months at 25°C) requires improved stabilization methods .
  • In vivo metabolic profiling : Limited data on hepatic clearance pathways (e.g., CYP450 interactions) for bicyclo[2.1.1]hexane systems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride

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